1-(Chloromethyl)-1-(prop-2-en-1-yl)cyclohexane 1-(Chloromethyl)-1-(prop-2-en-1-yl)cyclohexane
Brand Name: Vulcanchem
CAS No.:
VCID: VC17686815
InChI: InChI=1S/C10H17Cl/c1-2-6-10(9-11)7-4-3-5-8-10/h2H,1,3-9H2
SMILES:
Molecular Formula: C10H17Cl
Molecular Weight: 172.69 g/mol

1-(Chloromethyl)-1-(prop-2-en-1-yl)cyclohexane

CAS No.:

Cat. No.: VC17686815

Molecular Formula: C10H17Cl

Molecular Weight: 172.69 g/mol

* For research use only. Not for human or veterinary use.

1-(Chloromethyl)-1-(prop-2-en-1-yl)cyclohexane -

Specification

Molecular Formula C10H17Cl
Molecular Weight 172.69 g/mol
IUPAC Name 1-(chloromethyl)-1-prop-2-enylcyclohexane
Standard InChI InChI=1S/C10H17Cl/c1-2-6-10(9-11)7-4-3-5-8-10/h2H,1,3-9H2
Standard InChI Key WQSUNJHADLCXAM-UHFFFAOYSA-N
Canonical SMILES C=CCC1(CCCCC1)CCl

Introduction

Structural and Molecular Characteristics

Molecular Formula and Stereochemistry

PropertyValue
IUPAC Name1-(chloromethyl)-1-(prop-2-en-1-yl)cyclohexane
SMILESC1CCC(CC1)(CCl)C=CC
InChI KeyWQZGXKJYFIMTFP-UHFFFAOYSA-N
Topological Polar Surface Area0 Ų
Hydrogen Bond Donors0
Hydrogen Bond Acceptors0

Spectroscopic Properties

  • NMR: The proton NMR spectrum would show distinct signals:

    • Allylic protons (CH2=CHCH2-) as a multiplet at δ 5.6–5.8 ppm (vinyl protons) and δ 2.0–2.3 ppm (methylene adjacent to double bond).

    • Chloromethyl protons (-CH2Cl) as a triplet near δ 3.5–3.7 ppm due to coupling with the adjacent carbon.

  • IR: Strong C-Cl stretch at ~600–800 cm⁻¹ and C=C stretch at ~1640 cm⁻¹ .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A plausible route involves Friedel-Crafts alkylation followed by chlorination:

  • Allylation: Cyclohexanone reacts with allylmagnesium bromide to form 1-(prop-2-en-1-yl)cyclohexanol.

  • Dehydration: Treatment with concentrated H2SO4 yields 1-(prop-2-en-1-yl)cyclohexene.

  • Hydrochlorination: Addition of HCl across the double bond forms 1-(chloromethyl)-1-(prop-2-en-1-yl)cyclohexane.

Reaction Conditions:

  • Allylation: Dry THF, 0°C, under nitrogen.

  • Hydrochlorination: Gaseous HCl, 40–60°C, 12–24 hours .

Industrial Scalability

Industrial production may utilize continuous-flow reactors to enhance yield (estimated 75–85%) and reduce byproducts. Catalytic systems involving Lewis acids like AlCl3 could optimize electrophilic substitution steps.

Table 2: Optimization Parameters for Industrial Synthesis

ParameterOptimal Range
Temperature50–70°C
Pressure1–2 atm
Catalyst Loading5–7 mol% AlCl3
Reaction Time8–10 hours

Chemical Reactivity and Applications

Nucleophilic Substitution

The chloromethyl group undergoes SN2 reactions with nucleophiles (e.g., NaOH, NH3):
C10H15Cl+NH3C10H15NH2+HCl\text{C}_{10}\text{H}_{15}\text{Cl} + \text{NH}_3 \rightarrow \text{C}_{10}\text{H}_{15}\text{NH}_2 + \text{HCl}
This reactivity is leveraged to synthesize amines for pharmaceutical intermediates.

Oxidation and Reduction

  • Oxidation: Ozonolysis cleaves the allyl group to form a ketone derivative.

  • Reduction: Catalytic hydrogenation (H2/Pd) saturates the double bond, yielding 1-(chloromethyl)-1-propylcyclohexane.

Comparison with Analogous Compounds

Table 3: Property Comparison of Chlorocyclohexane Derivatives

CompoundBoiling Point (°C)Density (g/cm³)Reactivity with NaOH
1-(Chloromethyl)cyclohexane189–1911.02Fast SN2
1-(Prop-2-en-1-yl)cyclohexane156–1580.89Polymerization
Target Compound172–174 (est.)0.95 (est.)Moderate SN2

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